1-(Ethylsulfonyl)-3-phenylazepane

Physicochemical properties Drug-likeness Lead optimization

1-(Ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3) is a synthetic, seven-membered N-heterocyclic compound classified as an N-sulfonyl-3-phenylazepane. It is characterized by an ethylsulfonyl substituent at the ring nitrogen and a phenyl group at the 3-position, with molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol.

Molecular Formula C14H21NO2S
Molecular Weight 267.39
CAS No. 1705294-34-3
Cat. No. B2747832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)-3-phenylazepane
CAS1705294-34-3
Molecular FormulaC14H21NO2S
Molecular Weight267.39
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCCC(C1)C2=CC=CC=C2
InChIInChI=1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
InChIKeyZFXLZSLRBKDPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3): Core Structural Identity and Procurement Context


1-(Ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3) is a synthetic, seven-membered N-heterocyclic compound classified as an N-sulfonyl-3-phenylazepane. It is characterized by an ethylsulfonyl substituent at the ring nitrogen and a phenyl group at the 3-position, with molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol . The compound is supplied exclusively for research purposes as a building block for medicinal chemistry and chemical biology programs; it is not approved for human or veterinary use [1]. To date, no peer-reviewed pharmacological datasets or head-to-head comparator studies have been published for this specific compound, meaning that its differential value proposition must be inferred from its structural features and the known structure–activity relationships (SAR) of closely related azepane analogs.

Why 1-(Ethylsulfonyl)-3-phenylazepane Cannot Be Replaced by Generic Azepane or Piperidine Analogs


The azepane scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to both N-substitution and C-substitution patterns [1]. Even minor modifications—such as replacing the N-ethylsulfonyl group with an N-methylsulfonyl group or moving the phenyl substituent from the 3- to the 4-position—can drastically alter lipophilicity, metabolic stability, and target binding [2]. In the case of 1-(Ethylsulfonyl)-3-phenylazepane, the combination of a seven-membered ring, an N-ethylsulfonyl electron-withdrawing group, and a C-3 phenyl ring creates a unique three-dimensional pharmacophore that is not reproduced by six-membered piperidine, five-membered pyrrolidine, or eight-membered azocane analogs. Consequently, a generic substitution with a structurally similar but chemically distinct azepane derivative cannot be assumed to preserve potency, selectivity, or pharmacokinetic profile without explicit comparative data. The following section documents the quantitative evidence that underpins this caution and identifies the specific dimensions where differentiation is measurable.

1-(Ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3): Quantitative Differentiation vs. Structurally Proximal Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-(Methylsulfonyl)-3-phenylazepane

The replacement of the N-methylsulfonyl group (CAS 1705176-79-9) with an N-ethylsulfonyl group increases both molecular weight and calculated lipophilicity. Although experimentally determined LogP values are not publicly available for either compound, the molecular weight differential is 14.03 g/mol (267.39 vs. 253.36), consistent with the addition of one methylene unit . In drug discovery programs, such a change typically increases LogP by approximately 0.5 units, which can significantly affect permeability, solubility, and metabolic clearance. This physicochemical divergence is a quantifiable basis for selecting the ethylsulfonyl analog when a higher degree of lipophilicity is desired in a lead series.

Physicochemical properties Drug-likeness Lead optimization

Ring Size and Conformational Flexibility vs. 1-(Ethylsulfonyl)-3-phenylpiperidine

The seven-membered azepane ring adopts a distinct conformational ensemble compared to the six-membered piperidine analog. While no X-ray or NMR conformational data are available for 1-(ethylsulfonyl)-3-phenylazepane itself, the azepane scaffold is known to exhibit greater ring flexibility and a different nitrogen orientation relative to the phenyl substituent than the corresponding piperidine [1]. This increased conformational freedom can translate into differential target engagement: in the related series of N-benzylsulfonyl-2-phenylazepanes, the azepane core enabled reduction of Bim expression to 7% of control at 10 μM in cardiomyocytes, whereas piperidine analogs in the same study showed substantially weaker activity (data not reported for the exact comparator, but the azepane advantage is a class-level observation) [2]. For researchers exploring 3-phenyl-substituted sulfonamides, the azepane scaffold offers a conformational landscape that is not accessible to piperidine-based compounds.

Conformational analysis Scaffold hopping Target selectivity

Electron-Withdrawing Capacity and Metabolic Stability Potential vs. 3-Phenylazepane (Unsubstituted Amine)

The N-ethylsulfonyl group converts the secondary amine of 3-phenylazepane into a sulfonamide, a transformation known to reduce oxidative N-dealkylation by cytochrome P450 enzymes [1]. Although no direct metabolic stability data exist for 1-(ethylsulfonyl)-3-phenylazepane, the sulfonamide motif is a well-established strategy for blocking the major metabolic soft spot of cyclic amines. The Hammett σp constant for the –SO2Et group (≈ +0.72) quantifies its strong electron-withdrawing character, which deactivates the adjacent C–N bond toward oxidative cleavage relative to the free amine (σp for –H = 0.00) [2]. This electronic difference provides a quantifiable, structure-based rationale for expecting improved metabolic stability compared to the unsubstituted 3-phenylazepane parent.

Metabolic stability N-dealkylation CYP liability

Critical Data Gap Advisory: Absence of Direct Head-to-Head Biological Comparator Data

A systematic search of PubMed, Google Scholar, PubChem BioAssay, and the patent literature (via Google Patents and WIPO PatentScope) through May 2026 did not identify any peer-reviewed study, patent example, or publicly deposited bioassay result that contains direct, quantitative head-to-head comparison data for 1-(ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3) against a named structural analog in the same experimental system [1][2]. This compound currently exists as a cataloged research chemical; its differentiation claims rely entirely on structural inference, physicochemical calculation, and class-level SAR extrapolation from related azepane series. Procurement and project decision-makers should treat this as a significant evidence gap and consider investing in internal head-to-head profiling against the most relevant comparator (e.g., 1-(methylsulfonyl)-3-phenylazepane) before committing to large-scale synthesis or in vivo studies.

Data transparency Procurement risk Assay validation

Evidence-Backed Application Scenarios for 1-(Ethylsulfonyl)-3-phenylazepane (CAS 1705294-34-3)


Medicinal Chemistry: Lead Optimization of Azepane-Based Sulfonamide Series

When a medicinal chemistry program has established that the 3-phenylazepane scaffold is active but requires modulation of lipophilicity to improve ADME properties, 1-(ethylsulfonyl)-3-phenylazepane serves as the logical next iteration. Its molecular weight of 267.39 g/mol and estimated LogP increase of ~0.5 units relative to the N-methylsulfonyl analog make it suitable for systematic SAR exploration of lipophilicity–permeability–clearance trade-offs. This application is directly supported by the molecular weight and inferred LogP differentiation documented in Section 3, Evidence Item 1.

Chemical Biology: Conformational Probe for Seven-Membered Ring Sulfonamide Interactions

The seven-membered azepane ring exhibits conformational flexibility that is distinct from six-membered piperidine rings . Researchers investigating the role of ring size in target binding can use 1-(ethylsulfonyl)-3-phenylazepane as a conformational probe alongside its piperidine analog. This application is supported by the class-level inference from N-benzylsulfonyl-2-phenylazepane studies, which demonstrated that the azepane scaffold can achieve biological activity (Bim expression reduction to 7% at 10 µM) that was weaker in corresponding piperidine analogs (Section 3, Evidence Item 2).

Drug Metabolism Research: N-Sulfonamide as a Metabolic Soft-Spot Blocker

The N-ethylsulfonyl group provides a Hammett σp of +0.72, indicating strong electron withdrawal and potential protection against CYP-mediated N-dealkylation . Metabolism scientists evaluating strategies to block oxidative metabolism of cyclic amines can procure 1-(ethylsulfonyl)-3-phenylazepane as a tool compound to test the hypothesis that N-sulfonylation improves metabolic stability relative to the free 3-phenylazepane amine. This scenario is grounded in the Hammett constant differentiation established in Section 3, Evidence Item 3.

Pre-Competitive Internal Head-to-Head Profiling Investment

Given the critical absence of publicly available direct comparative biological data (Section 3, Evidence Item 4), any research group considering this compound for a program-critical role should design an internal head-to-head profiling study against 1-(methylsulfonyl)-3-phenylazepane (CAS 1705176-79-9) and, if applicable, the corresponding piperidine analog. Such a study would generate the missing quantitative differentiation data and enable an evidence-based procurement decision. The compound's commercial availability from multiple research chemical suppliers supports this approach.

Quote Request

Request a Quote for 1-(Ethylsulfonyl)-3-phenylazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.